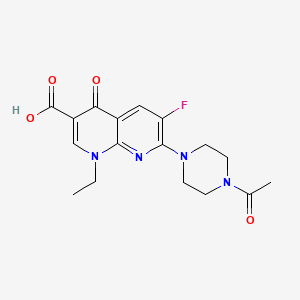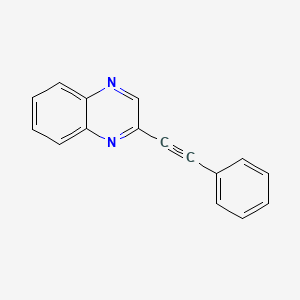
1-Oxacyclopentacos-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxacyclopentacos-3-EN-2-one is an organic compound with the molecular formula C24H44O2 and a molecular weight of 364.605 g/mol . This compound is characterized by its unique structure, which includes a cyclic ether and an enone functional group. It is also known by its synonym, Oxacyclopentacosen-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclopentacos-3-EN-2-one can be synthesized through various organic reactions. One common method involves the oxidation of alkenes using peroxycarboxylic acids . This reaction typically requires an alkene and a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidation processes using more stable peroxycarboxylic acids or their derivatives. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclopentacos-3-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxylamine can react with the enone group to form oximes.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of oximes or hydrazones.
Scientific Research Applications
1-Oxacyclopentacos-3-EN-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxacyclopentacos-3-EN-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Oxacyclopentacos-3-EN-2-one can be compared with other similar compounds, such as:
Cyclopentenone: Contains a similar enone group but differs in its ring size and structure.
Cyclohexenone: Another enone compound with a six-membered ring.
Cycloheptenone: Features a seven-membered ring and similar reactivity.
Uniqueness: this compound is unique due to its specific ring size and the presence of both an ether and an enone functional group, which confer distinct chemical and biological properties .
Properties
CAS No. |
78407-42-8 |
|---|---|
Molecular Formula |
C24H44O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
1-oxacyclopentacos-3-en-2-one |
InChI |
InChI=1S/C24H44O2/c25-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-26-24/h20,22H,1-19,21,23H2 |
InChI Key |
PCZWJCUZLZJYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCC=CC(=O)OCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
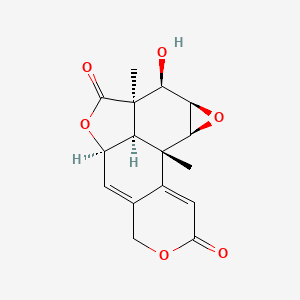
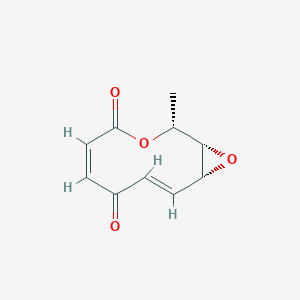
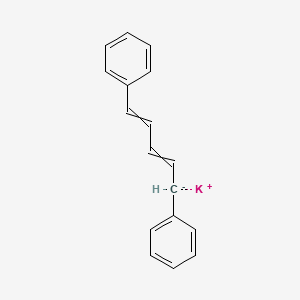

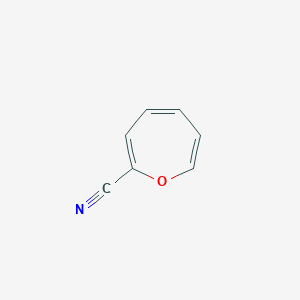
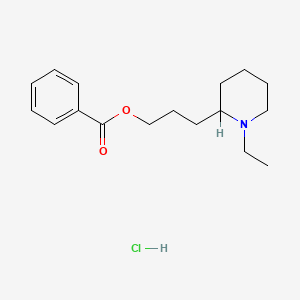
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)


![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
